Cisplatin Resistance Reversal: Isoliensinine vs Neferine in Colon Cancer Stem Cells
In a head-to-head comparison against cisplatin-resistant colon cancer stem cells (CSCs), isoliensinine and its analog neferine demonstrated distinct potency in reversing cisplatin resistance. Isoliensinine exhibited an IC50 of 12.5 μM, while neferine showed greater potency with an IC50 of 6.5 μM—a difference of 1.92-fold [1]. Critically, both agents displayed synergistic cell death when combined with low-dose cisplatin (40 μM), but at different optimal partner doses: 8 μM for isoliensinine versus 4 μM for neferine [1]. This quantifiable difference in both standalone potency and combinatorial dose requirements means isoliensinine and neferine are not interchangeable in chemosensitization protocols. For researchers designing experiments in cisplatin-refractory colorectal cancer models, isoliensinine's specific IC50 and its 2:1 dose ratio requirement relative to neferine must inform compound selection and experimental design.
| Evidence Dimension | Cytotoxicity (IC50) in cisplatin-resistant colon cancer stem cells |
|---|---|
| Target Compound Data | 12.5 μM |
| Comparator Or Baseline | Neferine: 6.5 μM; Cisplatin: 120 μM |
| Quantified Difference | Neferine is 1.92× more potent than isoliensinine; both are >9× more potent than cisplatin |
| Conditions | Cisplatin-resistant colon stem cells (CSCs) derived from HCT-15 parental cells via pulse cisplatin exposure |
Why This Matters
Informs dose selection for in vitro chemosensitization studies; confirms non-interchangeability of BBI analogs in drug resistance reversal protocols.
- [1] Manogaran P, Beeraka NM, Padma VV. Reversal of cisplatin resistance by neferine/isoliensinine and their combinatorial regimens with cisplatin-induced apoptosis in cisplatin-resistant colon cancer stem cells (CSCs). J Biochem Mol Toxicol. 2022;36(3):e22967. View Source
